(R)-3-N-Cbz-Aminopyrrolidine
Overview
Description
®-3-N-Cbz-Aminopyrrolidine is a chiral compound that belongs to the class of aminopyrrolidines. It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom of the pyrrolidine ring. This compound is of significant interest in organic chemistry due to its utility in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-N-Cbz-Aminopyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-3-aminopyrrolidine.
Protection: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of ®-3-N-Cbz-Aminopyrrolidine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and control. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: ®-3-N-Cbz-Aminopyrrolidine undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Hydrogenation: Pd/C, hydrogen gas, methanol or ethanol as solvent.
Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydride), organic solvent (e.g., tetrahydrofuran).
Oxidation: Potassium permanganate or chromium trioxide, aqueous or organic solvent.
Major Products:
Hydrogenation: ®-3-aminopyrrolidine.
Substitution: N-alkyl or N-acyl derivatives of ®-3-N-Cbz-Aminopyrrolidine.
Oxidation: Corresponding imines or amides.
Scientific Research Applications
®-3-N-Cbz-Aminopyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active amines.
Medicine: It serves as a building block in the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for the synthesis of chiral catalysts and ligands.
Mechanism of Action
The mechanism of action of ®-3-N-Cbz-Aminopyrrolidine depends on its specific application. In medicinal chemistry, it often acts as a prodrug or intermediate that undergoes metabolic transformation to release the active amine. The released amine can interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
(S)-3-N-Cbz-Aminopyrrolidine: The enantiomer of ®-3-N-Cbz-Aminopyrrolidine, differing in the spatial arrangement of atoms around the chiral center.
N-Boc-3-aminopyrrolidine: A similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
N-Cbz-2-aminopyrrolidine: A structural isomer with the amino group at the 2-position of the pyrrolidine ring.
Uniqueness: ®-3-N-Cbz-Aminopyrrolidine is unique due to its specific chiral configuration and the presence of the Cbz protecting group, which provides stability and facilitates selective reactions. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biological Activity
(R)-3-N-Cbz-Aminopyrrolidine, also known as benzyl N-[(3R)-pyrrolidin-3-yl]carbamate, is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and data.
Overview of this compound
This compound features a carbobenzyloxy (Cbz) protecting group on the nitrogen atom of the pyrrolidine ring, enhancing its stability and reactivity for further chemical transformations. It is primarily utilized as an intermediate in synthesizing complex organic molecules, particularly pharmaceuticals targeting neurological disorders, cancer, and infectious diseases.
The biological activity of this compound is largely attributed to its structural similarity to biologically active amines. Upon metabolic transformation, it releases the active amine, which can interact with various molecular targets such as enzymes and receptors. This interaction modulates their activity, leading to potential therapeutic effects.
1. Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Its derivatives have shown promise in modulating the activity of specific enzymes involved in disease pathways.
2. Receptor Ligands
The compound has been studied as a ligand for various receptors, including NMDA receptors. Research indicates that analogs of this compound can act as selective antagonists for NR2B receptors, which are implicated in neuropathic pain and neurodegenerative diseases .
3. Neuroprotective Effects
In animal models, compounds derived from this compound have demonstrated neuroprotective properties. For instance, studies show that certain derivatives can alleviate symptoms in models of Parkinson’s disease and spinal nerve ligation-induced neuropathic pain .
Case Study 1: Neuroprotective Activity
A study focused on the efficacy of NR2B-selective antagonists derived from aminopyrrolidines demonstrated significant neuroprotective effects without adverse motor coordination impacts in high-dose trials . The findings suggest that these compounds could provide therapeutic benefits for conditions like neuropathic pain and Parkinson's disease.
Case Study 2: Structure-Activity Relationship (SAR)
Research has highlighted the importance of structural modifications on the biological activity of this compound derivatives. The incorporation of different substituents has been shown to enhance receptor affinity and selectivity while minimizing side effects such as cardiotoxicity associated with hERG binding .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship Data
Compound | K_i (nM) | Selectivity (hERG IP nM) | Remarks |
---|---|---|---|
Compound 9 | 31 | 8200 | High potency against NR2B |
Compound 10 | 330 | 18000 | Moderate potency |
Compound 11 | 120 | 5500 | Improved selectivity |
Properties
IUPAC Name |
benzyl N-[(3R)-pyrrolidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOICHFMGRBFCM-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654191 | |
Record name | Benzyl (3R)-pyrrolidin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879275-77-1 | |
Record name | Benzyl (3R)-pyrrolidin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-N-Cbz-aminopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.